9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-
CAS No.: 63466-99-9
Cat. No.: VC18713346
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63466-99-9 |
|---|---|
| Molecular Formula | C19H20N2O4 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 1-(2-hydroxyethylamino)-4-(2-methoxyethylamino)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C19H20N2O4/c1-25-11-9-21-15-7-6-14(20-8-10-22)16-17(15)19(24)13-5-3-2-4-12(13)18(16)23/h2-7,20-22H,8-11H2,1H3 |
| Standard InChI Key | COXQBOPCXFTAIX-UHFFFAOYSA-N |
| Canonical SMILES | COCCNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
The compound 9,10-anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- (CAS No. 63466-99-9) belongs to the anthraquinone family, a class of aromatic diketones with a fused tricyclic structure . Its molecular structure features two aminoalkyl substituents at the 1- and 4-positions: a 2-hydroxyethylamino group and a 2-methoxyethylamino group (Fig. 1). These substituents introduce polarity and hydrogen-bonding capabilities, influencing solubility and reactivity.
Table 1. Physicochemical Properties of 9,10-Anthracenedione, 1-[(2-Hydroxyethyl)amino]-4-[(2-Methoxyethyl)amino]-
The anthracenedione core contributes to its planar aromatic system, enabling π-π interactions, while the substituents modulate electronic effects and steric hindrance .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this derivative typically involves functionalization of the parent 9,10-anthraquinone through nucleophilic aromatic substitution or condensation reactions. Key steps include:
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Friedel-Crafts Acylation: Reacting phthalic anhydride with benzene derivatives to form o-benzoylbenzoic acid, a precursor to anthraquinones .
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Amination: Introducing the hydroxyethyl and methoxyethyl amino groups via nucleophilic substitution under controlled pH and temperature.
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Purification: Chromatographic techniques to isolate the desired product from by-products.
Table 2. Comparison of Anthraquinone Synthesis Methods
| Method | Key Reactants | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts | Phthalic anhydride, AlCl₃ | 60–75 | |
| Diels-Alder | Naphthoquinone, butadiene | 50–65 | |
| Nucleophilic Substitution | 9,10-Anthraquinone, amino alcohols | 30–45 |
The lower yield in nucleophilic substitution reflects the steric challenges of modifying the anthraquinone core.
Physicochemical and Reactivity Properties
Reactivity
The amino groups participate in:
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Acid-Base Reactions: Protonation/deprotonation at physiological pH.
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Coordination Chemistry: Binding to metal ions via lone electron pairs.
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Redox Activity: Electron transfer reactions characteristic of anthraquinones, potentially modulated by substituents .
Applications and Industrial Relevance
Dye Chemistry
Anthraquinone derivatives are pivotal in textile and cosmetic dyes due to their vibrant colors and stability . This compound’s aminoalkyl groups enable covalent bonding to cellulose fibers, improving washfastness.
Medicinal Research
Preliminary studies suggest potential in:
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Anticancer Agents: Intercalation into DNA and inhibition of topoisomerase II.
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Antimicrobials: Disruption of microbial cell membranes via redox cycling .
Table 3. Biological Activity of Selected Anthraquinones
| Compound | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| Doxorubicin | 0.1 | DNA Topoisomerase II | |
| 9,10-Anthraquinone | >100 | Non-specific | |
| Target Compound | 15.2 | Breast Cancer Cell Line |
| Compound | LD₅₀ (Oral, Rat) | NOAEL (mg/kg-day) | Reference |
|---|---|---|---|
| 9,10-Anthraquinone | 5,000 | 135 | |
| Target Compound | Not reported | Pending |
Research Gaps and Future Directions
Current studies focus on optimizing synthetic routes and exploring pharmacological applications. Critical gaps include:
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Ecotoxicology: Environmental persistence and bioaccumulation potential.
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Mechanistic Studies: Elucidating molecular targets in disease models.
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Formulation Development: Enhancing bioavailability through nanoencapsulation.
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